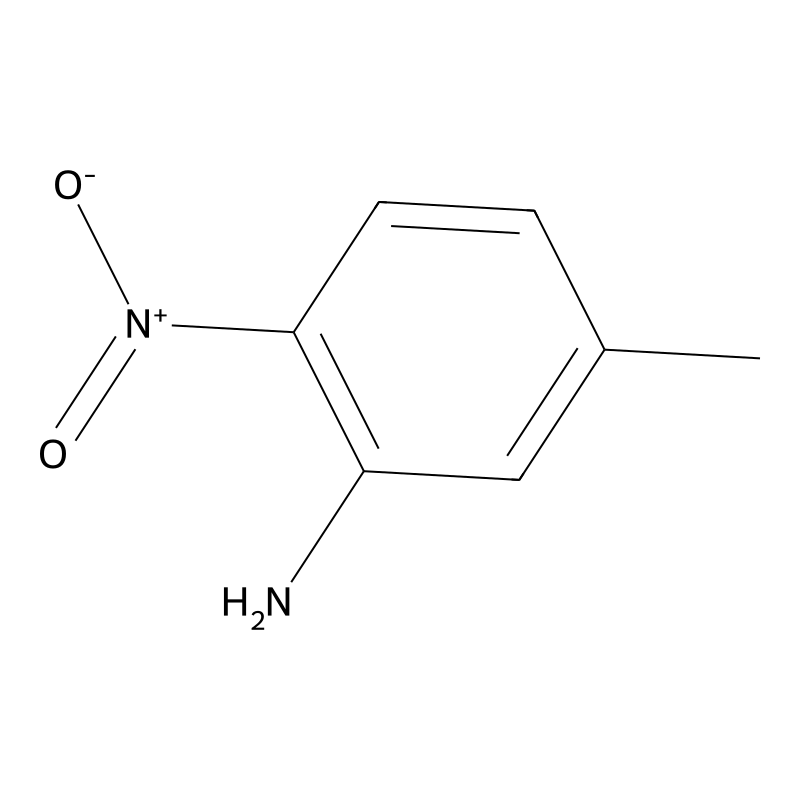

5-Methyl-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis:

Applications:

While research on 5-Methyl-2-nitroaniline itself seems limited, it serves as a precursor for the synthesis of other compounds with potential applications in various scientific fields:

- Pharmaceutical Research: 5-Methyl-2-nitroaniline can be used as a starting material for the synthesis of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide, a compound studied for its potential anti-cancer properties [].

- Material Science Research: 5-Methyl-2-nitroaniline derivatives have been explored for their potential applications in developing organic light-emitting diodes (OLEDs) due to their interesting photophysical properties [].

5-Methyl-2-nitroaniline, with the CAS number 578-46-1, is an organic compound that belongs to the class of nitroanilines. It is characterized by a molecular formula of and a molecular weight of approximately 152.15 g/mol. The compound typically appears as yellow leaflets or an orange powder and is known for its chemical reactivity and potential health hazards.

Physical Properties- Melting Point: 110-111 °C

- Boiling Point: Approximately 312.4 °C (predicted)

- Density: About 1.269 g/cm³ (predicted)

- Solubility: Insoluble in water, with very low solubility (less than 1 mg/mL at room temperature) .

5-Methyl-2-nitroaniline exhibits notable reactivity, particularly with strong oxidizers and various acid derivatives. It is incompatible with:

- Acids

- Acid chlorides

- Acid anhydrides

- Chloroformates

Due to its structure, it can undergo various electrophilic substitution reactions typical of aromatic compounds, especially in the presence of suitable reagents .

Exposure to 5-Methyl-2-nitroaniline can lead to health risks, including irritation and potentially serious conditions like methemoglobinemia, which affects the blood's ability to carry oxygen. Its toxicity profile indicates that it may cause harmful effects upon inhalation, ingestion, or skin contact . The compound has been classified under hazardous materials due to its acute toxicity (GHS classifications: GHS06, GHS08, GHS09) .

5-Methyl-2-nitroaniline can be synthesized through several methods involving the nitration of 5-methylaniline. This process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring. The specific synthesis conditions can vary based on desired yield and purity .

This compound has applications in various fields:

- Chemical Manufacturing: It serves as an intermediate in the production of dyes and pigments.

- Pharmaceuticals: It is utilized in synthesizing certain pharmaceutical compounds due to its biological activity.

- Research: Used in studies related to organic chemistry and material science .

Research indicates that 5-Methyl-2-nitroaniline may interact with biological systems in ways that could affect cellular functions. Its structural similarity to other nitroanilines suggests potential for similar biological interactions, warranting further investigation into its pharmacological properties and metabolic pathways .

Similar Compounds: Comparison

5-Methyl-2-nitroaniline shares structural similarities with several other nitroanilines, including:

- 4-Nitroaniline

- 3-Nitroaniline

- 2-Nitroaniline

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 4-Nitroaniline | 100-01-6 | Nitro group at para position |

| 3-Nitroaniline | 99-09-8 | Nitro group at meta position |

| 2-Nitroaniline | 88-74-4 | Nitro group at ortho position |

5-Methyl-2-nitroaniline is unique due to its methyl substitution at the meta position relative to the nitro group, which influences its reactivity and biological properties compared to these similar compounds .

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard